Bromo-PEG5-acid
Overview
Description
Molecular Structure Analysis
The molecular formula of Bromo-PEG5-acid is C13H25BrO7 . It contains a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Scientific Research Applications
Targeted Drug Delivery In the field of targeted drug delivery, lactobionic acid-modified dendrimers with PEG spacers have been developed for liver cancer therapy. These dendrimers encapsulate anticancer drugs and target liver cancer cells overexpressing specific receptors, illustrating the significant role of PEG in improving the targeting and therapeutic efficacy of cancer cells (Fanfan Fu et al., 2014).
Enzyme Stability and Polymer Synthesis Research has also focused on the stability of enzymes like bromelain in different conditions, where the presence of PEG was found to increase enzyme stability, indicating its protective effect in biotechnological applications (Novaes et al., 2014). Moreover, PEG derivatives have been used as carriers in macromolecular prodrugs to accomplish controlled and sustained release of therapeutic agents, showcasing PEG's versatility in drug formulation (Li et al., 2014).
Catalytic and Chemical Applications The quaternary ammonium bromide functionalized PEG has been recognized as an efficient and recyclable catalyst, highlighting its potential in synthetic chemistry (Du et al., 2008). Additionally, the chemistry of PEGylation of peptides and proteins has been extensively studied, emphasizing the importance of PEG in enhancing the pharmacological properties of biological macromolecules (Roberts et al., 2002).
Mechanism of Action
Target of Action
Bromo-PEG5-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are ubiquitous in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide atom can be easily replaced by a nucleophile, such as a primary amine group. The terminal carboxylic acid can react with these primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the creation of larger molecules, potentially altering their function and properties. The exact molecular and cellular effects would depend on the specific primary amine involved in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction between the carboxylic acid of this compound and primary amine groups . Additionally, the compound’s hydrophilic nature means that its action, efficacy, and stability may be affected by the polarity and pH of the surrounding environment.
Safety and Hazards
Bromo-PEG5-acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Biochemical Analysis
Biochemical Properties
Bromo-PEG5-acid interacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction is facilitated by the bromide group, which is a good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with primary amine groups to form a stable amide bond . This process is facilitated by the bromide group, which acts as a good leaving group for nucleophilic substitution reactions .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKETVVWJRQCHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169319 | |
Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-27-5 | |
Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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